4-(Methylthio)butanol

Flavor Regulation GRAS Status Food Additive Compliance

4-(Methylthio)butanol (CAS 20582-85-8) is an organic sulfur compound belonging to the dialkylthioether class, with molecular formula C₅H₁₂OS and molecular weight 120.21 g/mol. The compound carries FEMA number 3600, JECFA number 462, and EU FL No.

Molecular Formula C5H12OS
Molecular Weight 120.22 g/mol
CAS No. 20582-85-8
Cat. No. B1581746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)butanol
CAS20582-85-8
Molecular FormulaC5H12OS
Molecular Weight120.22 g/mol
Structural Identifiers
SMILESCSCCCCO
InChIInChI=1S/C5H12OS/c1-7-5-3-2-4-6/h6H,2-5H2,1H3
InChIKeyJNTVUHZXIJFHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water and fat

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylthio)butanol (CAS 20582-85-8): Technical Specifications and Regulatory Status for Flavor Procurement


4-(Methylthio)butanol (CAS 20582-85-8) is an organic sulfur compound belonging to the dialkylthioether class, with molecular formula C₅H₁₂OS and molecular weight 120.21 g/mol [1]. The compound carries FEMA number 3600, JECFA number 462, and EU FL No. 12.078, with evaluations by JECFA (1999) and FEMA confirming GRAS status and no safety concern at current intake levels when used as a flavoring agent [2]. Key physicochemical properties include density 0.993 g/mL at 25°C, refractive index n20/D 1.487, and boiling point 95-98°C at 20 mmHg .

4-(Methylthio)butanol vs. Methionol and Other Sulfur-Containing Analogs: Why Structural Differences Dictate Flavor Performance


Substitution among structurally related sulfur-containing flavor compounds (e.g., methionol, 3-(methylthio)-1-propanol, methional) is scientifically invalid for flavor formulation. While these compounds share the methylthio functional group, differences in carbon chain length (C₄ vs. C₃) and oxidation state (alcohol vs. aldehyde) produce distinct organoleptic profiles and dose-response relationships [1]. Methionol (3-methylthio-1-propanol, C₄H₁₀OS) presents primarily as fermented, potato-like, and meaty, whereas 4-(methylthio)butanol (C₅H₁₂OS) delivers a more complex profile incorporating cabbage, alliaceous, and metallic notes [2]. Furthermore, the compounds exhibit different natural occurrence patterns: both are found together in wines and coffees, but at distinct concentration ranges and with different sensory contributions [3]. These structural and organoleptic differences render generic substitution unsuitable for achieving target flavor profiles.

4-(Methylthio)butanol (CAS 20582-85-8): Quantitative Differentiation Evidence for Procurement Decisions


Regulatory Clearance Differential: 4-(Methylthio)butanol vs. Non-FEMA Registered Analogs

4-(Methylthio)butanol possesses FEMA 3600 registration and JECFA 462 evaluation with a formal determination of 'No safety concern at current levels of intake when used as a flavoring agent,' based on evaluation completed in 1999 and published in WHO TRS 896 and FAS 44 [1]. In contrast, several structurally similar analogs (e.g., 4-(methylthio)butanal, 4-(methylthio)butanoic acid) lack FEMA registration or formal JECFA evaluation for direct food flavoring use. This regulatory distinction carries material implications for procurement in commercial food manufacturing environments subject to FDA 21 CFR or EU Regulation 1334/2008 compliance requirements [2].

Flavor Regulation GRAS Status Food Additive Compliance

Odor Detection Threshold: 4-(Methylthio)butanol vs. Co-occurring Wine Sulfur Compounds

In German wine analysis (Riesling, Scheurebe, Morio-Muskat, Bacchus), 4-(methylthio)-butan-1-ol was detected at concentrations of 0.05 to 0.2 mg/L, with its odor threshold in 15% aqueous ethanol found to be at or above its actual measured concentration in these wines [1]. For comparison, cis and trans 2-methylthiophan-3-ol were present at higher concentrations (0.1 to 0.5 mg/L), while 2-mercaptoethanol was present at ≤10⁻⁵ mg/L. The odor threshold of 4-(methylthio)butanol being at or above its actual concentration indicates that the compound contributes directly to wine aroma perception, whereas compounds present below their odor thresholds may not impart detectable sensory character despite being analytically present [1].

Sensory Analysis Wine Chemistry Aroma Threshold

Application-Specific Dose Optimization: 4-(Methylthio)butanol in Multi-Matrix Flavor Formulations

4-(Methylthio)butan-1-ol demonstrates distinct optimal dosing ranges across different flavor application matrices, with efficacy varying by flavor category and the compound's role as either primary sulfur note or sensory modifier [1]. In savory applications: 20 ppm adds 'bloody' note in beef flavors; 50 ppm starting point in Cheddar cheese flavors; 10-20 ppm in lamb and liver flavors. In fruit applications where the compound acts as a modifier rather than primary note: 20 ppm in blackberry and raspberry (enhances dimethyl sulfide-based sulfur profile); 30 ppm in blackcurrant; 80 ppm in guava; 20 ppm in mango; 40 ppm in papaya and passionfruit; 40-50 ppm in pineapple [1]. These matrix-specific dose optima contrast with methionol, which typically requires different dosing ranges and contributes distinct fermented rather than metallic-cabbage character [2].

Flavor Formulation Dose-Response Sensory Modifier

Structural Stability Differential: 4-(Methylthio)butanol vs. Oxidized Analogs

4-(Methylthio)butanol, as a primary alcohol with a thioether (sulfide) functional group, exhibits lower reactivity and greater stability under standard storage conditions compared to its aldehyde analog 4-(methylthio)butanal or carboxylic acid derivative 4-(methylthio)butanoic acid . The compound is stable at room temperature when stored under nitrogen with protection from oxides; the thioether group can be selectively oxidized to sulfoxide or sulfone derivatives under controlled conditions, but the alcohol functionality remains intact under standard handling . Physicochemical stability is supported by flash point of 215°F (102°C) and recommended storage at 2-8°C under inert atmosphere for long-term preservation . In contrast, the aldehyde analog methional is highly susceptible to further oxidation and requires more stringent storage conditions to prevent degradation .

Chemical Stability Oxidation Susceptibility Storage Requirements

4-(Methylthio)butanol (CAS 20582-85-8): Validated Application Scenarios for Scientific and Industrial Procurement


Savory Flavor Development: Beef, Cheese, and Processed Meat Formulations

Procurement of 4-(methylthio)butanol is scientifically justified for savory flavor applications where a complex meaty, eggy, and metallic profile is required as a secondary or modifying note. Based on flavor development guidance, the compound contributes a slightly 'bloody' note in beef flavors at approximately 20 ppm and works effectively in Cheddar cheese flavors at 50 ppm starting levels [1]. The compound's FEMA 3600 regulatory status enables commercial use in meat products, soups, sauces, and seasonings, with typical usage at 0.5 ppm in finished products [2]. This regulatory clearance, combined with the defined optimal dosing ranges, supports efficient formulation development and regulatory compliance in industrial food manufacturing.

Tropical Fruit Flavor Enhancement: Guava, Passionfruit, and Papaya

4-(Methylthio)butanol demonstrates particular efficacy in tropical fruit flavor applications where it functions as a sulfur-modifier to enhance complexity and realism. In guava flavors, addition at 80 ppm effectively complements the complex sulfur profile characteristic of the fruit; in passionfruit and papaya, 40 ppm provides significant realism enhancement [1]. The compound acts as a modifier rather than primary sulfur note in these applications, differentiating it from compounds like dimethyl sulfide that serve primary character roles. This application-specific dose optimization enables flavor houses to achieve target tropical fruit profiles with reduced formulation iteration cycles [1].

Alcoholic Beverage Flavoring: Wine Aroma Contribution and Fermentation Product Analysis

4-(Methylthio)butanol is naturally present in wines at concentrations of 0.05-0.2 mg/L, where it contributes actively to aroma perception with its odor threshold at or above its actual concentration [1]. The compound has been detected alongside methionol and 2-methylthioethanol as one of the most commonly occurring less-volatile sulfur compounds in wines from multiple regions [2]. Its concentration varies according to grape variety (Chardonnay and Chenin contain higher levels) and is influenced by vinification methods including malolactic fermentation [2]. This established natural occurrence and sensory contribution profile supports its use in wine and alcoholic beverage flavoring applications where regulatory compliance with FEMA 3600 and JECFA 462 standards is required [3].

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